molecular formula C15H16N4O5 B14928572 4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

Cat. No.: B14928572
M. Wt: 332.31 g/mol
InChI Key: FWMHHFMHVKGYJJ-UHFFFAOYSA-N
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Description

4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazines with 1,3-diketones . The nitro group is introduced via nitration using concentrated nitric and sulfuric acids . The benzoic acid moiety is then attached through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The pyrazole ring can interact with various enzymes or receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to certain proteins .

Comparison with Similar Compounds

Similar Compounds

    3-(5-methyl-3-nitro-1H-pyrazol-1-yl)benzoic acid: Similar structure but lacks the 2-methylpropanoyl group.

    4-{[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid: Similar structure but lacks the nitro group.

Uniqueness

4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro group and the pyrazole ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

4-[[2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]amino]benzoic acid

InChI

InChI=1S/C15H16N4O5/c1-9(8-18-10(2)7-13(17-18)19(23)24)14(20)16-12-5-3-11(4-6-12)15(21)22/h3-7,9H,8H2,1-2H3,(H,16,20)(H,21,22)

InChI Key

FWMHHFMHVKGYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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